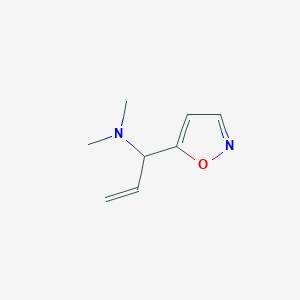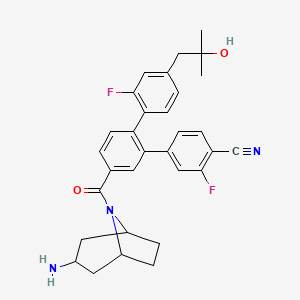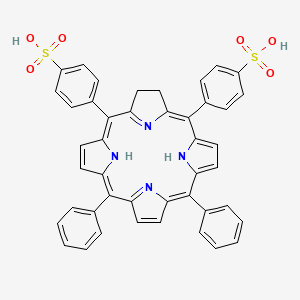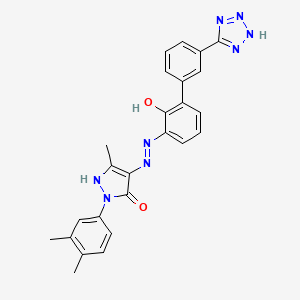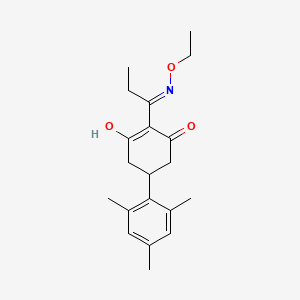![molecular formula C14H16ClN4 B611524 7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine CAS No. 38150-37-7](/img/structure/B611524.png)
7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
U 34599 stimulates the production of tissue-type plasminogen activator.
Aplicaciones Científicas De Investigación
Synthesis and Structural Modification
Azolo[1,4]diazepines, including pyrazolo[4,3-e][1,4]diazepines, are significant for designing compounds with pharmacological potential. The synthesis methods and structural functionalization of these compounds, including pyrazolo[4,3-e][1,4]diazepines, are crucial in creating synthetic and biological derivatives with diverse applications (Kemskii, Bol’but, Dmytriv, & Vovk, 2017).
Antimicrobial and Antifungal Activities
1H-1,4-Diazepines containing the pyrazolo[4,3-e][1,4]diazepine moiety have been studied for their antimicrobial, antifungal, and anthelmintic activities, indicating their potential in treating various infections (Kumar & Joshi, 2009).
Crystal Structure Analysis
Studies on compounds like 5-aryl-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepines, which are structurally related to pyrazolo[4,3-e][1,4]diazepines, have been conducted to understand their crystal structure and molecular interactions. This research is crucial in pharmaceutical development (Low, Cobo, Insuasty, Insuasty, Nogueras, & Sánchez, 2002).
Novel Derivatives Development
Efficient syntheses have been developed for derivatives of pyrazolo[4,3-e][1,4]diazepines with possible pharmacological activity in the central nervous system, indicating their potential for developing new drugs for neurological conditions (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).
Chemical Transformations
The study of reactions involving compounds like 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride provides insights into the chemical behavior of pyrazolo[4,3-e][1,4]diazepines. Understanding these reactions is key in synthesizing new compounds with desired properties (Khutova, Klyuchko, Gurenko, Vasilenko, Rusanov, & Brovarets, 2013).
Propiedades
Número CAS |
38150-37-7 |
|---|---|
Nombre del producto |
7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine |
Fórmula molecular |
C14H16ClN4 |
Peso molecular |
275.76 |
Nombre IUPAC |
4H-(1,2,4)Triazolo(4,3-a)(1,4)diazepine, 8-chloro-1,4-dimethyl-6-phenyl- |
InChI |
InChI=1S/C14H16ClN4/c1-17-14-9-18(15)8-13(10-19(14,2)11-16-17)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Clave InChI |
ZXVWCRRRUKUGPJ-UHFFFAOYSA-N |
SMILES |
C[N]12C(N(C)N=C2)=CN(Cl)C=C(C3=CC=CC=C3)C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
U 34599; U34599; U-34599 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



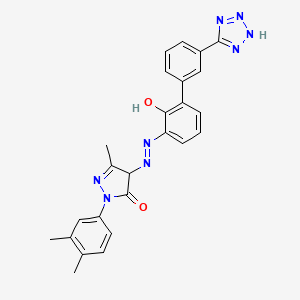
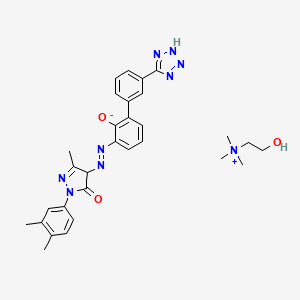
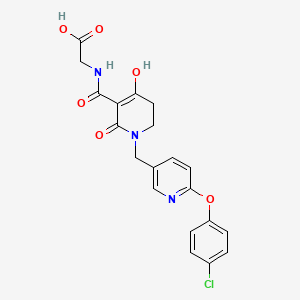
![Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-](/img/structure/B611449.png)

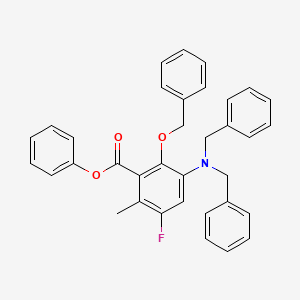
![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)
![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)
